2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.
Medicine: Research is ongoing into its use in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of amphiphilic copolymers , suggesting that it may interact with various monomers and polymers in chemical reactions.
Mode of Action
It has been used in the reversible addition–fragmentation chain transfer (raft) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (ofpa) in the presence of different concentrations of s,s-dibenzyl carbonotrithioate as a chain transfer agent . This suggests that it may interact with its targets through a process of addition and fragmentation, leading to changes in the structure and properties of the resulting compounds.
Result of Action
Its use in the synthesis of amphiphilic copolymers suggests that it may contribute to the formation of structures with unique properties, such as the ability to self-assemble into various structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2,3,3,4,4,5,5-Octafluoropentanol+Trifluoromethanesulfonic anhydride→2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it is highly reactive towards nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be a 2,2,3,3,4,4,5,5-Octafluoropentyl amine derivative.
Hydrolysis: The primary products are 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to harsh conditions.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVWKAVKFQLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379734 |
Source
|
Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-10-2 |
Source
|
Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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